molecular formula C8H16FN3O3 B13718982 Azido-PEG3-flouride

Azido-PEG3-flouride

Cat. No.: B13718982
M. Wt: 221.23 g/mol
InChI Key: PAFRRASHGCWMIQ-UHFFFAOYSA-N
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Description

Azido-PEG3-flouride (CAS 1233816-91-5) is a polyethylene glycol (PEG)-based compound featuring an azide (-N₃) group, a triethylene glycol (PEG3) spacer, and a terminal fluoride (-F) group. The PEG3 spacer enhances aqueous solubility and biocompatibility, while the azide enables bioorthogonal "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition). The fluoride group may serve as a leaving group or participate in nucleophilic substitution reactions. This compound is utilized in drug delivery, bioconjugation, and materials science due to its dual reactivity and PEG-mediated pharmacokinetic improvements.

Properties

Molecular Formula

C8H16FN3O3

Molecular Weight

221.23 g/mol

IUPAC Name

1-azido-2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethane

InChI

InChI=1S/C8H16FN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2

InChI Key

PAFRRASHGCWMIQ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCF)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-flouride can be synthesized through a series of chemical reactions involving the introduction of the azide group and the fluorine atom into the PEG chain. One common method involves the reaction of PEG with azido compounds under controlled conditions. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) and is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The compound is often produced in reagent grade for research purposes and is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-flouride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

  • Alkynes
  • BCN (Bicyclo[6.1.0]nonyne)
  • DBCO (Dibenzocyclooctyne)

These reactions are typically carried out in solvents like DMSO or DMF at room temperature .

Major Products Formed

The major products formed from these reactions are triazole linkages, which are stable and useful in various applications, including bioconjugation and material science .

Scientific Research Applications

Azido-PEG3-flouride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Click Chemistry to form stable triazole linkages.

    Biology: Employed in bioconjugation reactions to label proteins and other biomolecules.

    Medicine: Utilized in drug delivery systems due to its hydrophilic properties and ability to form stable linkages.

    Industry: Applied in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of Azido-PEG3-flouride involves the specific reaction of the azide group with thiol groups on proteins or peptides, forming stable covalent bonds. This crosslinking ability makes it a valuable tool in bioconjugation reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar PEG-Azide Derivatives

Below is a detailed comparison of Azido-PEG3-flouride with structurally analogous PEG-azide compounds, focusing on molecular properties, reactive groups, and applications.

Structural and Functional Comparisons

Compound CAS Number Molecular Formula Molecular Weight Reactive Groups Key Applications
This compound 1233816-91-5 Not explicitly stated Not provided Azide (-N₃), Fluoride (-F) Nucleophilic substitution, click chemistry, drug conjugation
Azido-PEG3-SS-PEG3-azide 1310827-27-0 C₁₆H₃₂N₆O₆S₂ 468.59 Dual azides, disulfide (-S-S-) Redox-responsive drug delivery, crosslinking biomolecules
Azido-PEG3-acid 1056024-94-2 C₉H₁₇N₃O₅ 247.25 Azide, carboxylic acid (-COOH) Bioconjugation (EDC/NHS chemistry), solubility enhancement
Azido-PEG3-amine 134179-38-7 C₈H₁₈N₄O₃ 218.25 Azide, amine (-NH₂) Peptide synthesis, protein labeling, functionalization of nanoparticles
Azido-PEG3-phosphonic acid Not provided Not provided Not provided Azide, phosphonic acid (-PO₃H₂) Metal chelation, surface modification, ligand design
Iodoacetamide-PEG3-azide 1594986-04-5 C₁₀H₁₈IN₅O₄ 415.19 Azide, iodoacetamide Thiol-specific protein labeling, antibody-drug conjugates
Ald-Ph-PEG3-Azide 1807540-88-0 C₁₆H₂₂N₄O₅ 350.38 Azide, aldehyde (-CHO) Site-specific bioconjugation (e.g., hydrazine or amine coupling)

Research Findings and Trends

  • Drug Delivery: Azido-PEG3-SS-PEG3-azide is widely adopted for stimuli-responsive nanocarriers, with disulfide cleavage under reducing environments (e.g., tumor microenvironments).
  • Biocompatibility: PEG3 spacers in all derivatives reduce immunogenicity and prolong circulation time, critical for in vivo applications.
  • Emerging Applications: Azido-PEG3-phosphonic acid is gaining traction in nanotechnology for functionalizing nanoparticles with targeting ligands.

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